A Comprehensive Technical Guide to Gly-PEG3-amine for Advanced Drug Development
A Comprehensive Technical Guide to Gly-PEG3-amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Gly-PEG3-amine, a bifunctional linker critical in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Core Structure and Chemical Properties
Gly-PEG3-amine is a synthetic molecule that incorporates a glycine (Gly) residue, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.[1] This unique combination of components imparts desirable properties for its application as a linker. The glycine element provides a defined attachment point, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The terminal amine group serves as a reactive handle for conjugation to various functional groups.[3][4] This linker is classified as cleavable and is frequently used in the synthesis of ADCs.
Below is a diagram illustrating the chemical structure of Gly-PEG3-amine.
Caption: Chemical structure of Gly-PEG3-amine.
Physicochemical and Product Specifications
The following table summarizes the key quantitative data for Gly-PEG3-amine, often supplied as a trifluoroacetate (TFA) salt to ensure stability and solubility.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₇N₃O₄ (as TFA salt) | |
| Molecular Weight | 277.37 g/mol (as free base) | |
| 277.4 g/mol (as TFA salt) | ||
| CAS Number | 2110448-97-8 | |
| Purity | ≥95% or 98% (supplier dependent) | |
| Solubility | Soluble in Water and Acetonitrile | |
| Storage Conditions | -20°C | |
| Appearance | Varies (typically a solid) |
Application in Antibody-Drug Conjugate (ADC) Synthesis
Gly-PEG3-amine is a valuable tool in the development of ADCs, which are targeted therapies designed to deliver a cytotoxic payload specifically to cancer cells. In this context, the linker connects the antibody to the drug. The terminal amine of Gly-PEG3-amine can be reacted with a payload that has a carboxylic acid or an activated ester. The other end of the linker is then conjugated to the antibody.
The workflow for conjugating a payload to an antibody using a linker like Gly-PEG3-amine typically involves several key steps, as illustrated in the diagram below.
Caption: Generalized workflow for ADC synthesis.
Experimental Protocol: Conjugation of Gly-PEG3-amine to a Carboxylic Acid-Containing Molecule
This protocol provides a general method for the conjugation of Gly-PEG3-amine to a molecule containing a carboxylic acid, a common step in the synthesis of more complex bioconjugates. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group.
Materials:
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Molecule with a terminal carboxylic acid (Molecule-COOH)
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Gly-PEG3-amine
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
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Quenching Buffer (e.g., 100 mM hydroxylamine or glycine in PBS)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Preparation of Reactants:
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Dissolve Molecule-COOH in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
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Dissolve Gly-PEG3-amine in Reaction Buffer to a final concentration of 10-20 mM.
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Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of NHS in anhydrous DMF or DMSO.
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-
Activation of Carboxylic Acid:
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To the Molecule-COOH solution, add a 10-fold molar excess of the EDC solution.
-
Immediately add a 20-fold molar excess of the NHS solution to the reaction mixture.
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Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
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-
Conjugation Reaction:
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Add a 10- to 50-fold molar excess of the Gly-PEG3-amine solution to the activated Molecule-COOH.
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Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Quenching of Reaction:
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Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
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Incubate for 15 minutes at room temperature.
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-
Purification:
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Remove excess Gly-PEG3-amine and reaction byproducts by dialysis against PBS or by using a desalting column.
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Characterization:
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Analyze the final conjugate by methods such as mass spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) to confirm successful conjugation and assess purity.
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Note: This is a generalized protocol. The optimal reaction conditions, including molar ratios, reaction times, and purification methods, may need to be determined empirically for each specific application.
